Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
“Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the empirical formula C10H7F3N2O2 . It is a solid substance . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula of the compound is C10H7F3N2O2 . The molecular weight of the compound is 244.17 . The SMILES string representation of the molecule isCOC(=O)c1c(cnc2[nH]ccc12)C(F)(F)F
.
Scientific Research Applications
Antibacterial Activity
- A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, starting from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, one of which showed antibacterial activity in vitro (Toja et al., 1986).
Synthesis Strategies
- Khlebnikov et al. (2018) described a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles, which could be transformed into various carboxylates (Khlebnikov et al., 2018).
- Antonov et al. (2021) reported the synthesis of furo[2,3-b]pyridines through a reaction involving methyl 5-aminofuran-2-carboxylate, presenting a new method for synthesizing this class of compounds (Antonov et al., 2021).
Metabolic Pathways
- Johnson et al. (2008) explored the biotransformation of a compound similar in structure to Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, revealing complex metabolic pathways involving both oxidation and conjugation reactions (Johnson et al., 2008).
Chemical Reactions and Derivatives
- Gajdoš et al. (2006) studied the Knoevenagel condensations of a related compound, leading to various derivatives and exploring the effects of microwave irradiation on these reactions (Gajdoš et al., 2006).
- Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, which could be converted into pyrrolo[1,2-a]pyrimidine-7-carboxylates, demonstrating the reactivity of both diazo compounds and carbenes (Galenko et al., 2019).
Fluorinated Pyridine Derivatives
- Lu Xin-xin (2006) reviewed processes for synthesizing 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative for the production of pesticides (Lu Xin-xin, 2006).
Safety and Hazards
“Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is classified as a combustible solid . It has a WGK classification of 3 . The flash point of the compound is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit specific enzymes or receptors
Biochemical Pathways
Similar compounds have been found to affect certain biochemical pathways . More research is needed to elucidate the exact pathways this compound affects and their downstream effects.
Pharmacokinetics
Some information about the compound’s pharmacokinetics can be inferred from similar compounds .
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-2-3-14-8(5)15-4-6(7)10(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPUPUYHVWZLJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135801 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-80-3 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 5-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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